

Application Notes and Protocols for Cobalt Oxide Catalysts in CO Oxidation

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Compound of Interest

Compound Name: Cobao

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Introduction

Cobalt oxide (Co_3O_4), a mixed-valence oxide containing both Co^{2+} and Co^{3+} ions, has emerged as a highly effective and cost-efficient catalyst for the oxidation of carbon monoxide (CO), a critical reaction in various applications including pollution control and purification of hydrogen streams.[1][2][3] Its catalytic prowess is attributed to the synergistic action of its different cobalt oxidation states and the relative ease of the redox cycle between Co^{2+} and Co^{3+} . [4][5] This document provides detailed application notes and experimental protocols for utilizing cobalt oxide catalysts in CO oxidation research.

Catalytic Performance of Cobalt Oxide

The efficiency of cobalt oxide catalysts in CO oxidation is influenced by several factors, including the synthesis method, particle size, morphology, and pretreatment conditions.[6][7] The data presented below summarizes the catalytic activity under different conditions.

Data Presentation

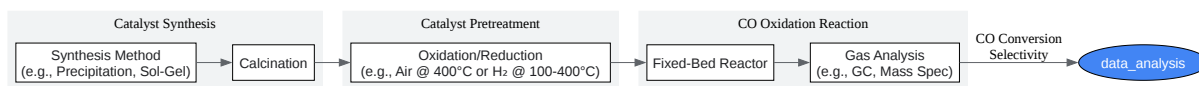
Catalyst Pretreatment	T10 (°C)	T90 (°C)	Reaction Rate at 90°C (mol CO g ⁻¹ s ⁻¹)	Turnover Frequency at 90°C (s ⁻¹)	Reference
Oxidized in Synthetic Air @ 400°C	75	115	1.2 x 10 ⁻⁵	0.003	[1]
Reduced in H ₂ @ 100°C	80	120	1.0 x 10 ⁻⁵	0.0025	[1]
Reduced in H ₂ @ 200°C	85	130	0.8 x 10 ⁻⁵	0.002	[1]
Reduced in H ₂ @ 300°C	150	>250	Low	-	[1][2]
Reduced in H ₂ @ 400°C	>200	>250	Very Low	-	[1][2]

T10 and T90 represent the temperatures at which 10% and 90% CO conversion is achieved, respectively. The reaction conditions were 5 vol% CO and 10 vol% O₂ in He with a total flow rate of 50 mL min⁻¹ and 20 mg of catalyst.[1]

Reaction Mechanisms and Pathways

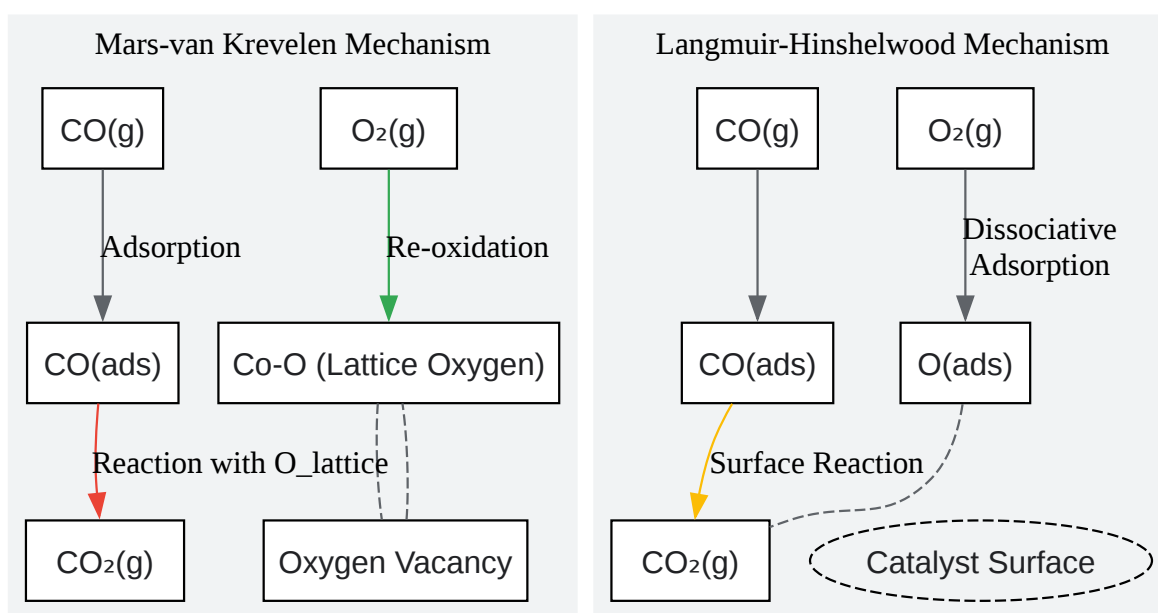
The oxidation of CO over cobalt oxide catalysts is generally understood to proceed via two primary mechanisms: the Mars-van Krevelen (MvK) mechanism and the Langmuir-Hinshelwood (LH) mechanism.[1][2] The MvK mechanism involves the reaction of adsorbed CO with lattice oxygen from the catalyst, creating an oxygen vacancy that is subsequently refilled by gas-phase oxygen.[6][8] The LH mechanism involves the reaction between co-adsorbed CO and oxygen species on the catalyst surface.

Below are diagrams illustrating the experimental workflow for catalyst testing and the proposed reaction pathways.



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Caption: Experimental workflow for CO oxidation over cobalt oxide catalysts.



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